molecular formula C18H18N4O3S2 B2444656 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 691872-99-8

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B2444656
CAS RN: 691872-99-8
M. Wt: 402.49
InChI Key: UTGKQXQMZCAWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a thiophene ring, a pyrazolo[1,5-a]pyrimidine ring, and a methylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its various rings and functional groups. The pyrrole and thiophene rings are five-membered rings with heteroatoms, while the pyrazolo[1,5-a]pyrimidine is a fused ring system. The methylsulfonyl group would likely be attached to one of these rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group might increase its solubility in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Serotonin Receptor Antagonism

One significant application of compounds similar to 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is their role as serotonin 5-HT6 receptor antagonists. Ivachtchenko et al. (2011) synthesized a series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines, analyzing the impact of substituents on receptor antagonistic activity. They found that certain derivatives exhibited potent antagonism of 5-HT6 receptors, essential for research in neuropharmacology and potentially for the development of novel psychiatric and neurodegenerative disorder treatments (Ivachtchenko et al., 2011).

Antimicrobial and Anticancer Potential

Research has also focused on the antimicrobial and anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For example, Bondock et al. (2008) explored the synthesis of new heterocycles incorporating antipyrine moiety, which included pyrazolo[1,5-a]pyrimidines, and evaluated them as antimicrobial agents. This research adds to the understanding of the potential of these compounds in developing new treatments for infections (Bondock et al., 2008).

Antifungal Abilities

Another area of application is in antifungal research. Zhang et al. (2016) synthesized isomers of pyrazolo[1,5-a]pyrimidines and evaluated their antifungal abilities against various phytopathogenic fungi. This suggests potential use in agricultural sciences and pharmaceutical development for treating fungal infections (Zhang et al., 2016).

Enzyme Inhibition

These compounds have also been studied for their enzyme inhibition properties. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and screened them for enzyme inhibition activities, such as 5-lipoxygenase inhibition. This points to their relevance in studying enzyme-related disorders and the design of enzyme inhibitors (Rahmouni et al., 2016).

X-ray Diffractometry Studies

The molecular structure of pyrazolo[1,5-a]pyrimidines has been a subject of study as well. Frizzo et al. (2009) used X-ray diffractometry to determine the structure of these compounds, contributing to the understanding of their chemical properties and potential applications in material science and pharmaceutical chemistry (Frizzo et al., 2009).

Insecticidal and Antibacterial Activities

Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazoles and evaluated their insecticidal and antibacterial potentials. This expands the scope of these compounds to potential agricultural and antibacterial applications (Deohate & Palaspagar, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific receptors or enzymes in the body. Without more information, it’s difficult to speculate further .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s hard to provide a detailed safety profile .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it has promising biological activity, it might be studied further as a potential drug .

properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-(methylsulfonylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-11-4-5-12(2)21(11)15-6-7-26-18(15)14-9-16-19-13(10-27(3,24)25)8-17(23)22(16)20-14/h4-9,20H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQUJLSBVGXNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC(=CC(=O)N4N3)CS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.